molecular formula C12H14BrNO B14893403 6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane

6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane

Cat. No.: B14893403
M. Wt: 268.15 g/mol
InChI Key: ZACWCTOVTDQKLP-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-1-oxa-6-azaspiro[25]octane is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a bromophenyl derivative with an appropriate azaspiro precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like DMF or THF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxygenated or hydrogenated products .

Scientific Research Applications

6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity for these targets. Additionally, the presence of the bromophenyl group can enhance the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane is unique due to the combination of its spirocyclic structure and the presence of the bromophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

6-(4-bromophenyl)-1-oxa-6-azaspiro[2.5]octane

InChI

InChI=1S/C12H14BrNO/c13-10-1-3-11(4-2-10)14-7-5-12(6-8-14)9-15-12/h1-4H,5-9H2

InChI Key

ZACWCTOVTDQKLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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